Benzothiophene-3(2H)-one, 5-ethoxy-2-octylaminomethylene-
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Overview
Description
(2E)-5-ETHOXY-2-[(OCTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes an ethoxy group, an octylamino group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ETHOXY-2-[(OCTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Ethoxy Group: This step often involves the use of ethylating agents under basic conditions.
Attachment of the Octylamino Group: This is usually done through nucleophilic substitution reactions, where an octylamine reacts with a suitable leaving group on the benzothiophene core.
Formation of the Methylidene Linkage: This step involves the condensation of the intermediate with formaldehyde or similar reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-ETHOXY-2-[(OCTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or octylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(2E)-5-ETHOXY-2-[(OCTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-5-ETHOXY-2-[(OCTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications and can be compared in terms of its therapeutic uses.
Uniqueness
(2E)-5-ETHOXY-2-[(OCTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its combination of an ethoxy group, an octylamino group, and a benzothiophene core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H27NO2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
5-ethoxy-2-(octyliminomethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C19H27NO2S/c1-3-5-6-7-8-9-12-20-14-18-19(21)16-13-15(22-4-2)10-11-17(16)23-18/h10-11,13-14,21H,3-9,12H2,1-2H3 |
InChI Key |
KZKTYKWCVSGLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=CC1=C(C2=C(S1)C=CC(=C2)OCC)O |
Origin of Product |
United States |
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